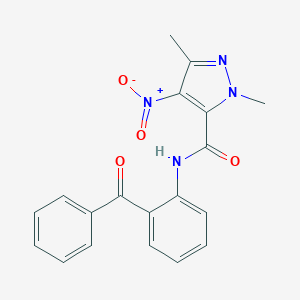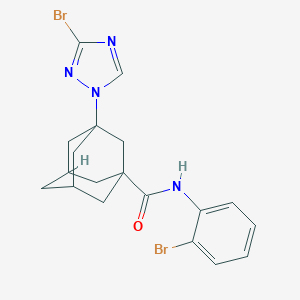![molecular formula C14H9F3N2O3 B451933 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 3319-17-3](/img/structure/B451933.png)
4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, also known as NPBA, is a potent and selective agonist (activator) of the potassium K2P channel TASK-3 (KCNK9) . It is a yellow solid at room temperature . Its molecular formula is C14H9F3N2O3 .
Molecular Structure Analysis
The molecular structure of 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide consists of 14 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 310.228 Da .Physical And Chemical Properties Analysis
4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a yellow solid at room temperature . It is insoluble in water but more soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Poly(arylene ether amide)s
This compound was used in the synthesis of new poly(arylene ether amide)s with trifluoromethyl pendent groups, showcasing high molecular weights and glass transition temperatures. These polymers were soluble in common organic solvents and could form transparent films (Lee & Kim, 2002).
Crystal Structure Analysis
The crystal structure of a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, was determined, providing insights into molecular configurations and potential applications in crystallography and materials science (Saeed, Hussain, & Flörke, 2008).
Corrosion Inhibition
Derivatives of this compound were studied for their effectiveness as corrosion inhibitors on mild steel in acidic environments. This research has implications for industrial applications, particularly in materials protection and engineering (Mishra et al., 2018).
Antimicrobial and Antiproliferative Studies
Certain derivatives demonstrated significant in vitro antibacterial and antifungal activities, as well as antiproliferative effects against various cancer cell lines, indicating potential pharmaceutical applications (Kumar et al., 2012).
Synthesis of Novel Antimicrobial Agents
Some derivatives of nitro-substituted salicylic acids, which include this compound, exhibited notable antimycobacterial, antimicrobial, and antifungal activities, with potential in developing new antimicrobial agents (Paraskevopoulos et al., 2015).
Precursors for Antitubercular Benzothiazinones
The compound served as a precursor in the synthesis of benzothiazinones, a class of antituberculosis drug candidates, highlighting its importance in medicinal chemistry (Richter et al., 2021).
Wirkmechanismus
Safety and Hazards
When handling 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, protective measures should be taken to avoid direct skin contact and inhalation . It should be stored properly to avoid contact with oxygen, moisture, and other incompatible substances . Detailed safety data sheets (SDS) and safety procedures should be understood and followed .
Eigenschaften
IUPAC Name |
4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)10-2-1-3-11(8-10)18-13(20)9-4-6-12(7-5-9)19(21)22/h1-8H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCKJORTNOIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366210 | |
| Record name | 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3319-17-3 | |
| Record name | 4-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3319-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B451850.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B451852.png)
![isopropyl 2-({3-nitro-4-methoxybenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451853.png)

![Isopropyl 2-[(5-bromo-2-furoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451857.png)
![N-[3-(N-{4-nitro-3-methylbenzoyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B451858.png)


![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B451866.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451867.png)


![4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B451873.png)